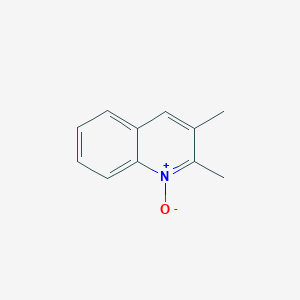

Quinoline, 2,3-dimethyl-, 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14300-11-9 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2,3-dimethyl-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |

InChI Key |

WBLLAYDCFPAIPX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |

Canonical SMILES |

CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |

Synonyms |

2,3-Dimethylquinoline 1-oxide |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Quinoline, 2,3-dimethyl-, 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Quinoline, 2,3-dimethyl-, 1-oxide (CAS No. 14300-11-9). This N-oxide derivative of 2,3-dimethylquinoline is a compound of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the N-oxide functional group. This guide outlines a feasible synthetic protocol, predicted analytical data, and graphical representations of the synthesis and characterization workflows.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The introduction of an N-oxide moiety to the quinoline ring system significantly alters its electronic properties, increasing its polarity and modifying its reactivity. Specifically, the N-oxide can act as an oxidizing agent, a directing group in electrophilic substitution, and a ligand for metal complexes. 2,3-Dimethylquinoline-1-oxide, in particular, combines the steric hindrance of the two methyl groups with the electronic effects of the N-oxide, making it a unique building block for further chemical exploration.

Synthesis of this compound

The most direct and common method for the synthesis of heterocyclic N-oxides is the direct oxidation of the parent heterocycle. For the synthesis of 2,3-dimethylquinoline-1-oxide, the precursor is 2,3-dimethylquinoline (CAS No. 1721-89-7). A plausible and efficient method involves the use of hydrogen peroxide as a green and readily available oxidizing agent, often in the presence of a catalyst to enhance reactivity.

Proposed Synthetic Workflow

The synthesis of 2,3-dimethylquinoline-1-oxide can be achieved through the direct oxidation of 2,3-dimethylquinoline. The following diagram illustrates the logical workflow of this process.

Caption: Synthetic workflow for 2,3-dimethylquinoline-1-oxide.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from the synthesis of analogous heterocyclic N-oxides, such as 2,3-dimethylpyridine-N-oxide.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylquinoline (10.0 g, 63.6 mmol), acetic acid (100 mL), and a catalytic amount of phosphotungstic acid (0.5 g, 0.17 mmol).

-

Addition of Oxidant: While stirring the solution at room temperature, slowly add 35% hydrogen peroxide (12.4 g, 127.2 mmol, 2.0 equiv.) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative.

-

Neutralization and Extraction: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Isolation: Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield 2,3-dimethylquinoline-1-oxide as a solid.

Characterization

The synthesized 2,3-dimethylquinoline-1-oxide can be characterized using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted data for these analyses.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the characterization of 2,3-dimethylquinoline-1-oxide. These predictions are based on the known spectral data of 2,3-dimethylquinoline and other related heterocyclic N-oxides.

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.20-8.10 (m, 1H, Ar-H), 7.80-7.60 (m, 2H, Ar-H), 7.55-7.45 (m, 1H, Ar-H), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 145.0, 140.0, 135.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0, 20.0, 15.0 |

| IR (KBr, cm⁻¹) ν | 3050 (Ar C-H), 2920 (C-H), 1610 (C=C), 1580 (C=N), 1250 (N-O stretch), 800-700 (Ar C-H bend) |

| Mass Spec. (EI) m/z | 173 (M⁺), 158 (M⁺ - O), 143 (M⁺ - O - CH₃), 130, 115, 77 |

Proposed Mass Spectrometry Fragmentation Pathway

The electron ionization mass spectrum of 2,3-dimethylquinoline-1-oxide is expected to show a prominent molecular ion peak. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed fragmentation pathway for 2,3-dimethylquinoline-1-oxide.

Safety and Handling

-

2,3-Dimethylquinoline: This precursor is harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrogen Peroxide (35%): This is a strong oxidizing agent and can cause severe skin burns and eye damage. Avoid contact with combustible materials.

-

Phosphotungstic Acid and Acetic Acid: These are corrosive and should be handled with care.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dimethylquinoline-1-oxide. The proposed synthetic protocol offers a practical and efficient route to this valuable compound. The predicted analytical data serves as a useful reference for researchers working on the synthesis and application of this and related heterocyclic N-oxides. Further experimental validation of the presented data is encouraged to establish a definitive analytical profile for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylquinoline 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2,3-dimethylquinoline 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data for the parent molecule, 2,3-dimethylquinoline, with established principles of N-oxidation and the known characteristics of related quinoline N-oxides. This approach offers valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

2,3-Dimethylquinoline 1-oxide is the N-oxidized derivative of 2,3-dimethylquinoline. The introduction of the N-oxide functional group significantly alters the electronic and physical properties of the parent quinoline ring system, impacting its reactivity, solubility, and potential biological activity.

Table 1: Physical and Chemical Properties of 2,3-Dimethylquinoline and its 1-Oxide

| Property | 2,3-Dimethylquinoline | 2,3-Dimethylquinoline 1-Oxide | Source |

| CAS Number | 1721-89-7 | 14300-11-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁N | C₁₁H₁₁NO | [2] |

| Molecular Weight | 157.21 g/mol | 173.21 g/mol | [2][3] |

| Boiling Point | 266.88°C (estimate) | 336.0 ± 45.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.1013 g/cm³ | 1.1 ± 0.1 g/cm³ (Predicted) | [3][4] |

| pKa | 4.94 (of the conjugate acid) | Not available | [4] |

| Flash Point | Not available | 157.0 ± 28.7 °C (Predicted) | [3] |

| Refractive Index | 1.6110 (estimate) | 1.576 (Predicted) | [3][4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 2,3-dimethylquinoline 1-oxide is through the N-oxidation of the parent heterocycle, 2,3-dimethylquinoline. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst.[5][6]

N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is widely used for the N-oxidation of a variety of nitrogen-containing heterocycles.[6]

Experimental Protocol:

-

Dissolution: Dissolve 2,3-dimethylquinoline in a suitable chlorinated solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of m-CPBA: Cool the solution in an ice bath and slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 24 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0°C to precipitate the byproduct, m-chlorobenzoic acid.[7] Filter the mixture and wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[7]

Diagram 1: General Workflow for m-CPBA Oxidation

References

- 1. 2,3-Dimethylquinoline 1-oxide | CAS#:14300-11-9 | Chemsrc [chemsrc.com]

- 2. Quinoline, 2,3-dimethyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,3-DIMETHYLQUINOLINE CAS#: 1721-89-7 [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Workup [chem.rochester.edu]

An In-Depth Technical Guide to Quinoline, 2,3-dimethyl-, 1-oxide

CAS Number: 14300-11-9

This technical guide provides a comprehensive overview of Quinoline, 2,3-dimethyl-, 1-oxide, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and potential biological activities, presenting available quantitative data in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The addition of two methyl groups at the 2 and 3 positions and an N-oxide group at position 1 significantly influences its physicochemical properties and biological activity. While exhaustive experimental data for this specific compound is not widely published, the following table summarizes key known and estimated properties.

| Property | Value | Reference |

| CAS Number | 14300-11-9 | |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Sparingly soluble in water (predicted) |

Synthesis and Experimental Protocols

General Synthesis Workflow:

The synthesis of this compound can be conceptualized through the following workflow, starting from the precursor 2,3-dimethylquinoline.

Detailed Experimental Protocol (General Method):

The following protocol is a generalized procedure for the N-oxidation of quinolines and can be adapted for the synthesis of the target compound.

-

Dissolution: Dissolve the starting material, 2,3-dimethylquinoline, in a suitable organic solvent such as dichloromethane or chloroform.

-

Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The addition is typically performed portion-wise or dropwise at a controlled temperature, often at 0 °C, to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is washed with a basic solution, such as saturated sodium bicarbonate, to remove acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound are not widely available, the expected characteristic signals are described below based on the analysis of related quinoline derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the N-oxide and methyl groups. The two methyl groups at the C2 and C3 positions would likely appear as singlets in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic ring would be particularly affected by the N-oxide functionality.

Infrared (IR) Spectroscopy:

The IR spectrum would provide information about the functional groups present. Key expected absorption bands include:

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

A strong N-O stretching band, which is a hallmark of N-oxides.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 173.21. The fragmentation of quinoline N-oxides often involves the characteristic loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺).[7][8][9][10][11]

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17][18] The introduction of an N-oxide group can modulate these activities and, in some cases, enhance the potency or alter the mechanism of action.

Antimicrobial Activity:

Many quinoline-based compounds have demonstrated significant antibacterial and antifungal properties. The N-oxide functionality can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with microbial targets. While specific studies on the antimicrobial effects of this compound are limited, it represents a scaffold of interest for the development of new antimicrobial agents.

Anticancer Activity:

Quinoline N-oxides have been investigated for their potential as anticancer agents.[13][14] The mechanism of action for some quinoline derivatives involves the inhibition of key cellular processes in cancer cells, such as DNA replication and cell division. The planar structure of the quinoline ring allows for intercalation into DNA, while the N-oxide group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.

Signaling Pathway Relationship:

The potential anticancer effects of quinoline derivatives can be linked to their interference with critical cellular signaling pathways. A generalized logical relationship for a potential anticancer mechanism is depicted below.

Conclusion

This compound, identified by CAS number 14300-11-9, is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the available information regarding its properties, synthesis, and potential biological activities. Further experimental studies are warranted to fully elucidate its spectroscopic characteristics, detailed biological mechanisms, and potential therapeutic applications. The methodologies and conceptual frameworks presented here provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this and related quinoline N-oxide derivatives.

References

- 1. impactfactor.org [impactfactor.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

- 5. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

"spectroscopic data (NMR, IR, Mass Spec) of Quinoline, 2,3-dimethyl-, 1-oxide"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Quinoline, 2,3-dimethyl-, 1-oxide. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on the known spectroscopic properties of the parent molecule, 2,3-dimethylquinoline, and the well-documented effects of N-oxidation on quinoline and related heterocyclic systems. This guide also includes detailed, generalized experimental protocols for obtaining such spectra and visual workflows to aid in understanding the analytical processes.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of an N-oxide functionality can significantly alter the electronic properties, solubility, and metabolic profile of the parent molecule, making N-oxides of quinolines an interesting class of compounds for further investigation. This compound (CAS 14300-11-9) is one such derivative. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This whitepaper aims to provide a detailed reference for the expected NMR, IR, and Mass Spectroscopic data of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the parent compound, 2,3-dimethylquinoline, and established principles of spectroscopic shifts upon N-oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

N-oxidation is expected to induce significant changes in the 1H and 13C NMR spectra of 2,3-dimethylquinoline, primarily through the deshielding of nuclei in proximity to the N-oxide group.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| 2-CH3 | 2.5 - 2.7 | s | - | Deshielded compared to parent |

| 3-CH3 | 2.3 - 2.5 | s | - | |

| H-4 | 7.9 - 8.1 | s | - | Deshielded due to proximity to N-oxide |

| H-5 | 7.6 - 7.8 | d | 7-9 | |

| H-6 | 7.4 - 7.6 | t | 7-9 | |

| H-7 | 7.6 - 7.8 | t | 7-9 | |

| H-8 | 8.2 - 8.4 | d | 7-9 | Significantly deshielded peri-proton |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| 2-CH3 | 18 - 20 | |

| 3-CH3 | 14 - 16 | |

| C-2 | 148 - 152 | Deshielded by N-oxide |

| C-3 | 130 - 134 | |

| C-4 | 125 - 129 | |

| C-4a | 128 - 132 | |

| C-5 | 129 - 133 | |

| C-6 | 127 - 131 | |

| C-7 | 128 - 132 | |

| C-8 | 120 - 124 | Shielded by γ-gauche effect from N-oxide |

| C-8a | 140 - 144 | Deshielded by N-oxide |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the aromatic system, C-H bonds, and a prominent N-O stretching vibration.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| 1620 - 1580 | Medium-Strong | C=C aromatic ring stretching |

| 1550 - 1450 | Medium-Strong | C=C/C=N aromatic ring stretching |

| 1300 - 1200 | Strong | N-O stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a prominent molecular ion peak. A characteristic fragmentation of quinoline N-oxides is the loss of an oxygen atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Assignment |

| 173 | High | [M]+• (Molecular Ion) |

| 158 | Medium | [M-CH3]+ |

| 157 | High | [M-O]+• (Loss of oxygen) |

| 142 | Medium | [M-O-CH3]+ |

| 130 | Medium | [M-O-HCN]+• |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (1H and 13C).

-

-

1H NMR Acquisition:

-

Acquire a standard one-pulse 1H spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.

-

Process the data similarly to the 1H spectrum.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm-1.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflow for NMR spectroscopy.

Crystal Structure of 2,3-Dimethylquinoline 1-Oxide: A Technical Overview and Structural Analysis of Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and experimental aspects of 2,3-dimethylquinoline 1-oxide. Due to the absence of publicly available single-crystal X-ray diffraction data for 2,3-dimethylquinoline 1-oxide, this document focuses on providing a detailed analysis of closely related, structurally characterized quinoline N-oxide derivatives. By examining the crystal structures of analogous compounds, we can infer potential structural features, packing motifs, and intermolecular interactions for the title compound. This guide also outlines a general synthetic methodology for quinoline N-oxides and discusses the known biological activities of this class of compounds, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and materials science. The introduction of an N-oxide functional group to the quinoline scaffold alters its electronic properties, enhances its polarity, and provides a coordination site for metal ions. These modifications can lead to novel biological activities and unique solid-state properties. The 2,3-dimethyl substitution pattern on the quinoline ring is expected to influence the molecule's conformation and crystal packing.

Despite the importance of this class of compounds, a definitive crystal structure for 2,3-dimethylquinoline 1-oxide has not been reported in the publicly accessible crystallographic databases. This guide, therefore, aims to provide a valuable resource by summarizing the available crystallographic data of closely related analogs and outlining general experimental procedures.

Synthesis and Crystallization

The synthesis of quinoline N-oxides is typically achieved by the oxidation of the corresponding quinoline. A general experimental protocol is described below.

General Synthesis of Quinoline N-Oxides

Materials:

-

Substituted quinoline (e.g., 2,3-dimethylquinoline)

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid)

-

Solvent (e.g., dichloromethane, chloroform, acetic acid)

-

Sodium bicarbonate or other suitable base for neutralization

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure:

-

The substituted quinoline is dissolved in a suitable organic solvent.

-

The oxidizing agent is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Vapor diffusion of a non-solvent into a solution of the compound can also be employed.

Structural Analysis of Related Compounds

In the absence of specific crystallographic data for 2,3-dimethylquinoline 1-oxide, we present a summary of the crystal structures of quinoline N-oxide and one of its substituted derivatives. This information provides a basis for understanding the potential solid-state structure of the title compound.

Crystal Structure of Quinoline N-Oxide

The crystal structure of the parent quinoline N-oxide has been determined. It provides a fundamental reference for understanding the impact of substituents.

| Parameter | Quinoline N-Oxide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.534(3) |

| b (Å) | 3.869(1) |

| c (Å) | 13.918(3) |

| β (°) ** | 108.83(2) |

| Volume (ų) ** | 689.5(3) |

| Z | 4 |

Data for quinoline N-oxide is indicative and sourced from representative structures in the Cambridge Structural Database.

Crystal Structure of 2-Phenylquinoline 1-Oxide

The introduction of a substituent, in this case a phenyl group at the 2-position, influences the molecular conformation and crystal packing.

| Parameter | 2-Phenylquinoline 1-Oxide |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.158(2) |

| b (Å) | 10.655(2) |

| c (Å) | 10.871(2) |

| β (°) ** | 103.11(3) |

| Volume (ų) ** | 1145.2(4) |

| Z | 4 |

This data highlights how substituents can alter the crystallographic parameters.

Predicted Structural Features of 2,3-Dimethylquinoline 1-Oxide

Based on the structures of related compounds, we can predict the following for the crystal structure of 2,3-dimethylquinoline 1-oxide:

-

Molecular Geometry: The quinoline ring system is expected to be largely planar. The N-O bond length will be characteristic of N-oxides. The methyl groups at the 2 and 3 positions will likely cause some steric hindrance, which may lead to minor distortions from planarity.

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by van der Waals forces and potentially C-H···O hydrogen bonds involving the N-oxide oxygen atom. π-π stacking interactions between the aromatic quinoline rings are also a possibility, which would influence the packing arrangement.

-

Polymorphism: Like many organic molecules, 2,3-dimethylquinoline 1-oxide may exhibit polymorphism, meaning it could crystallize in different crystal structures with distinct physical properties.

Biological Activities of Quinoline Derivatives

While specific biological data for 2,3-dimethylquinoline 1-oxide is limited, the broader class of quinoline derivatives is known to possess a wide range of pharmacological activities.[1]

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[1] Their mechanisms of action are diverse and can include inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis. For instance, some quinazolinone derivatives (a related class of compounds) are known to target the EGFR signaling pathway.[1]

-

Antimicrobial Activity: Quinolines have a long history as antimicrobial agents. The introduction of various substituents can modulate their activity against bacteria, fungi, and parasites.

-

Other Activities: Other reported biological activities for quinoline derivatives include anti-inflammatory, antiviral, and antihypertensive properties.

The biological profile of 2,3-dimethylquinoline 1-oxide would need to be determined through specific in vitro and in vivo studies. The presence of the N-oxide and the dimethyl substitution pattern would likely result in a unique pharmacological profile compared to other quinolines.

Conclusion and Future Directions

While the definitive crystal structure of 2,3-dimethylquinoline 1-oxide remains to be elucidated, this technical guide provides a framework for understanding its potential solid-state properties and biological significance. The analysis of related compounds suggests that its crystal structure will be influenced by a combination of weak intermolecular interactions, with the methyl substituents playing a key role in the local packing environment.

The synthesis of 2,3-dimethylquinoline 1-oxide and the growth of single crystals for X-ray diffraction analysis are critical next steps for the full characterization of this compound. Furthermore, a thorough biological evaluation is warranted to explore its potential as a therapeutic agent, building upon the known activities of the broader quinoline class. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important family of heterocyclic compounds.

References

An In-depth Technical Guide to Quinoline, 2,3-dimethyl-, 1-oxide: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Quinoline, 2,3-dimethyl-, 1-oxide, a heterocyclic N-oxide with potential applications in medicinal chemistry and materials science. This document details the historical context of its discovery, outlines established and potential synthetic methodologies, and presents a summary of its known physicochemical properties. While specific biological activity and signaling pathway interactions of this particular compound are not extensively documented in publicly available literature, this guide draws parallels from related quinoline N-oxide derivatives to infer potential areas of interest for future research.

Introduction

Quinoline and its derivatives have long been a cornerstone in the field of heterocyclic chemistry, with a rich history of application in drug discovery and materials science. The introduction of an N-oxide functionality to the quinoline scaffold significantly alters its electronic and steric properties, often leading to enhanced biological activity and novel reactivity. This compound (CAS Number: 14300-11-9) is a specific derivative that has received less attention than its parent quinoline. This guide aims to consolidate the available information on this compound and provide a foundation for further investigation.

Discovery and History

The definitive discovery of this compound is not prominently documented in a singular, landmark publication. Its existence is noted in chemical databases, and its synthesis is an extension of well-established N-oxidation reactions applied to the quinoline core. The parent molecule, 2,3-dimethylquinoline, has been known for a longer period and serves as the immediate precursor. The study of quinoline N-oxides, in general, gained traction in the mid-20th century as chemists explored the reactivity and potential biological applications of these compounds. The synthesis of the 2,3-dimethyl derivative would have followed these broader trends in heterocyclic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 2,3-dimethylquinoline, is presented in Table 1.

| Property | This compound | 2,3-Dimethylquinoline |

| CAS Number | 14300-11-9[1] | 1721-89-7 |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁N |

| Molecular Weight | 173.21 g/mol | 157.21 g/mol |

| Appearance | Not explicitly documented; likely a solid | Not explicitly documented |

| Solubility | Not explicitly documented | Not explicitly documented |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the N-oxidation of 2,3-dimethylquinoline. Several oxidizing agents can be employed for this transformation.

General Experimental Protocol for N-oxidation

Materials:

-

2,3-Dimethylquinoline

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or dimethyldioxirane)

-

Solvent (e.g., dichloromethane, chloroform, acetic acid)

-

Sodium bicarbonate solution (for workup with m-CPBA)

-

Sodium sulfite solution (for workup with peracetic acid)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure (Example using m-CPBA):

-

Dissolve 2,3-dimethylquinoline in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring. The molar ratio of m-CPBA to the quinoline is typically 1.1 to 1.5 equivalents.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Note: The choice of oxidizing agent and reaction conditions may need to be optimized to achieve the best yield and purity.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline ring system and two distinct singlets for the methyl groups at the 2- and 3-positions. The chemical shifts of the aromatic protons, particularly those on the pyridine ring, will be shifted downfield compared to the parent 2,3-dimethylquinoline due to the deshielding effect of the N-oxide group.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eleven carbons. The carbons of the pyridine ring, especially C2 and C8a, are expected to be significantly affected by the N-oxidation.

Mass Spectrometry (MS)

The mass spectrum of the precursor, 2,3-dimethylquinoline, is known.[2] For this compound, the molecular ion peak (M+) is expected at m/z 173, corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16), which would result in a peak at m/z 157, corresponding to the parent 2,3-dimethylquinoline.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic bands for the aromatic C-H and C=C stretching vibrations. The most significant feature will be the N-O stretching vibration, which for aromatic N-oxides typically appears in the region of 1200-1350 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are scarce. However, the broader class of quinoline N-oxides has been investigated for various pharmacological properties.

Inferred Biological Activities

-

Anticancer Activity: Many quinoline and quinoline N-oxide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves DNA intercalation, inhibition of topoisomerase enzymes, or induction of apoptosis.

-

Antimicrobial Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. N-oxidation can sometimes enhance this activity.

Potential Signaling Pathway Involvement

Given the established roles of other quinoline derivatives, this compound could potentially interact with various cellular signaling pathways. A hypothetical signaling pathway diagram based on the activities of related compounds is presented below.

Caption: Hypothetical signaling pathways potentially affected by this compound.

Conclusion and Future Directions

This compound represents an under-explored derivative within the broader class of quinoline N-oxides. While its fundamental chemical properties can be inferred from its structure and the behavior of related compounds, a significant opportunity exists for further research. The synthesis of this compound is straightforward, and a thorough characterization of its spectral and physicochemical properties is warranted. Furthermore, comprehensive screening for biological activities, particularly in the areas of oncology and infectious diseases, could reveal novel therapeutic potential. Future studies should focus on elucidating its precise mechanism of action and identifying its cellular targets to fully understand its potential as a lead compound in drug development.

References

Thermodynamic Properties of 2,3-Dimethylquinoline 1-Oxide: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of quinoline derivatives, with a specific focus on the context for 2,3-dimethylquinoline 1-oxide. Due to a lack of available experimental data for 2,3-dimethylquinoline 1-oxide, this document summarizes the thermodynamic data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Detailed experimental protocols for key thermodynamic measurements, including combustion calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method, are provided. Furthermore, this guide presents visualizations of a generalized experimental workflow for thermodynamic property determination and the fundamental relationships between key thermodynamic parameters.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties.[1] The thermodynamic properties of these compounds, such as enthalpy, entropy, and Gibbs free energy of formation, are crucial for understanding their stability, reactivity, and behavior in various processes, including drug-receptor interactions and formulation development.

This guide addresses the thermodynamic properties of 2,3-dimethylquinoline 1-oxide. However, a thorough literature search revealed no publicly available experimental data for this specific compound. Therefore, this document provides a detailed examination of the thermodynamic properties of closely related quinoline derivatives. This comparative approach offers valuable insights and estimations for the properties of 2,3-dimethylquinoline 1-oxide.

Thermodynamic Data of Quinoline Derivatives

To provide a framework for estimating the thermodynamic properties of 2,3-dimethylquinoline 1-oxide, the following table summarizes the experimental data for quinoline and several of its methyl and dimethyl derivatives. These values are reported at standard conditions (298.15 K and 1 bar).

| Compound | Formula | State | ΔfH°(g) (kJ·mol⁻¹) | ΔfH°(l/s) (kJ·mol⁻¹) | S°(g) (J·mol⁻¹·K⁻¹) |

| Quinoline | C₉H₇N | liquid | 141 | 84.9 | 358.9 |

| 2-Methylquinoline | C₁₀H₉N | liquid | ~121 | 65.25 ± 0.13 | Not Reported |

| 8-Methylquinoline | C₁₀H₉N | liquid | Not Reported | Not Reported | Not Reported |

| 2,6-Dimethylquinoline | C₁₁H₁₁N | solid | Not Reported | ~35 | Not Reported |

| 2,7-Dimethylquinoline | C₁₁H₁₁N | solid | ~35 | Not Reported | Not Reported |

Note: The data presented is a compilation from multiple sources and may have varying levels of uncertainty. The values for methyl and dimethyl derivatives are based on a limited number of studies and should be considered approximate.[2][3][4]

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for organic compounds such as quinoline derivatives involves several key experimental techniques. The following sections detail the methodologies for combustion calorimetry, adiabatic heat-capacity calorimetry, and the transpiration method.

Combustion Calorimetry (for Enthalpy of Formation)

Static bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.8-1.2 g) of the sample is placed in a crucible within a high-pressure vessel, known as a "bomb."

-

Fuse Wire: A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample to ensure ignition.

-

Bomb Sealing and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed within an outer jacket to minimize heat exchange with the surroundings.

-

Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is monitored with high precision (e.g., to 0.001 °C) before, during, and after combustion to determine the temperature change.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from any nitrogen present in the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along with the standard enthalpies of formation of CO₂(g) and H₂O(l), to calculate the standard enthalpy of formation of the compound using Hess's law.

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity, Entropy, and Enthalpy)

Adiabatic heat-capacity calorimetry is used to measure the heat capacity of a substance as a function of temperature. These data can then be used to calculate other thermodynamic functions like entropy and enthalpy.

Methodology:

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel.

-

Calorimeter Setup: The vessel is placed in a cryostat and surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, minimizing heat exchange.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting increase in temperature is measured precisely.

-

Data Acquisition: The heat capacity is measured at regular temperature intervals over the desired temperature range (e.g., from near absolute zero to well above room temperature).

-

Data Analysis: The heat capacity (Cp) is calculated at each temperature from the energy input and the temperature change.

-

Calculation of Thermodynamic Functions: The experimental heat capacity data is used to calculate the standard entropy (S°) and enthalpy (H°) by numerical integration from 0 K:

-

S°(T) = ∫₀ᵀ (Cp/T) dT

-

H°(T) - H°(0) = ∫₀ᵀ Cp dT

-

Transpiration Method (for Enthalpy of Vaporization/Sublimation)

The transpiration method is a dynamic technique used to measure the vapor pressure of low-volatility solids and liquids. The temperature dependence of the vapor pressure is then used to determine the enthalpy of vaporization or sublimation via the Clausius-Clapeyron equation.

Methodology:

-

Sample Preparation: The sample is placed in a saturator cell within a temperature-controlled furnace.

-

Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and constant flow rate.

-

Saturation and Condensation: The carrier gas becomes saturated with the vapor of the substance. The saturated gas mixture is then passed through a condenser (a cold trap) where the vapor is condensed and collected.

-

Quantification: The amount of condensed substance is determined, typically by gravimetric analysis or gas chromatography.

-

Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated from the amount of condensed substance, the volume of the carrier gas, and the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Vaporization/Sublimation Calculation: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (ln(p) vs. 1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH_vap/R or -ΔH_sub/R, where R is the ideal gas constant. This allows for the determination of the enthalpy of vaporization (ΔH_vap) or sublimation (ΔH_sub).[5]

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a solid organic compound.

Caption: Generalized workflow for determining thermodynamic properties.

Relationship Between Key Thermodynamic Properties

The following diagram illustrates the fundamental relationship between Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which governs the spontaneity of a process.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While direct experimental thermodynamic data for 2,3-dimethylquinoline 1-oxide are not currently available, this guide provides a robust framework for understanding and estimating these crucial properties. By presenting data for structurally similar quinoline derivatives and detailing the established experimental methodologies, researchers and professionals in drug development can make informed decisions regarding the stability, reactivity, and potential behavior of this compound. The provided workflows and diagrams serve as a valuable resource for planning and interpreting experimental studies in the field of chemical thermodynamics. Further research involving direct calorimetric and vapor pressure measurements on 2,3-dimethylquinoline 1-oxide is highly encouraged to expand the thermodynamic database for this important class of compounds.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. International Journal of Thermodynamics » Submission » Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline [dergipark.org.tr]

Quantum Chemical Analysis of Quinoline, 2,3-dimethyl-, 1-oxide: A Theoretical Guide

Disclaimer: Due to the limited availability of specific experimental and computational studies on Quinoline, 2,3-dimethyl-, 1-oxide in public literature, this technical guide presents a prospective computational analysis based on well-established theoretical methodologies for analogous aromatic N-oxide systems. The quantitative data herein is hypothetical but represents realistic values expected from the described computational protocol.

This guide provides a comprehensive theoretical framework for the quantum chemical analysis of this compound. The methodologies and data presented are intended to serve as a reference for researchers, scientists, and professionals in drug development interested in the computational characterization of similar heterocyclic N-oxides.

Introduction

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of an N-oxide functional group can profoundly alter the electronic structure, reactivity, and pharmacological properties of the parent quinoline molecule. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the molecular properties of these compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding reaction mechanisms, designing new bioactive molecules, and interpreting experimental data. This guide outlines a standard computational protocol for such an analysis of this compound.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of aromatic N-oxides.

Software

All calculations are proposed to be performed using a comprehensive quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem.

Molecular Geometry Optimization

The initial 3D structure of this compound is to be constructed using a molecular builder. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT). A popular and effective choice for this type of molecule is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To ensure a high degree of accuracy, a Pople-style basis set, such as 6-311+G(d,p), is recommended. This basis set includes diffuse functions (+) to describe the electron distribution far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

Electronic Properties Calculation

With the optimized geometry, a series of electronic properties are calculated. This includes the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular dipole moment and Mulliken atomic charges are computed to understand the charge distribution and polarity of the molecule.

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound, as would be obtained from the computational protocol described above.

Table 1: Optimized Molecular Geometry (Selected Parameters)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N1-O1 | 1.285 | |

| N1-C2 | 1.380 | |

| N1-C9 | 1.395 | |

| C2-C3 | 1.375 | |

| C2-C11 | 1.510 | |

| C3-C4 | 1.410 | |

| C3-C12 | 1.508 | |

| **Bond Angles (°) ** | ||

| O1-N1-C2 | 118.5 | |

| O1-N1-C9 | 119.0 | |

| C2-N1-C9 | 122.5 | |

| N1-C2-C3 | 120.0 | |

| C2-C3-C4 | 121.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹, scaled) | Description |

| ν(N-O) | 1265 | N-O stretching |

| ν(C-H) | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) | 2920-2980 | Methyl C-H stretching |

| ν(C=C/C=N) | 1500-1620 | Aromatic ring stretching |

| δ(C-H) | 1380-1460 | Methyl C-H bending |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap | 4.30 eV |

| Dipole Moment | 4.50 Debye |

| Mulliken Atomic Charges (e) | |

| N1 | -0.25 |

| O1 | -0.45 |

| C2 | +0.15 |

| C3 | +0.10 |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.

Conclusion

This technical guide has outlined a comprehensive and standard methodology for the quantum chemical analysis of this compound using Density Functional Theory. While the presented quantitative data is hypothetical, it is based on established principles and provides a realistic theoretical characterization of the molecule's geometric, vibrational, and electronic properties. This framework can be readily adapted by researchers for computational studies of this and other related heterocyclic N-oxides, aiding in the rational design of new molecules with desired chemical and biological activities. The synergy between such computational predictions and experimental investigations is crucial for advancing the fields of drug discovery and materials science.

The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an N-oxide functionality to this privileged structure gives rise to substituted quinoline N-oxides, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer and antimicrobial properties.

Synthesis of Substituted Quinoline N-Oxides: A Generalized Approach

The synthesis of substituted quinoline N-oxides is a critical aspect of their development as therapeutic agents, allowing for the systematic modification of the quinoline core to enhance biological activity and fine-tune pharmacokinetic properties. A common and versatile method for their preparation involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. These precursors are readily accessible through the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation[1]. This synthetic strategy offers a high degree of flexibility, enabling the introduction of a wide array of substituents onto the quinoline ring system.

Below is a generalized workflow for the synthesis of substituted quinoline N-oxides.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted quinoline N-oxides have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, with a prominent target being the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[2][3].

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling proteins. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation[4][5]. Quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing cancer cell death[2][3].

Quantitative Anticancer Activity Data

The anticancer potency of substituted quinoline N-oxides is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative data from the literature.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | >5-FU | [6] |

| 6,8-Diphenylquinoline | C6 (Glioblastoma) | <5-FU | [6] |

| 8-Bromo-6-cyanoquinoline | HeLa (Cervical) | 5.45-9.6 | [6] |

| Isoquinolinequinone N-oxide derivative | Melanoma, Ovarian, Leukemia cell lines | nM range | [7] |

| Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin | [8] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In an era of escalating antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Substituted quinoline N-oxides have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant strains. Their mechanism of action is thought to involve the inhibition of essential cellular processes in bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for selected substituted quinoline derivatives against various pathogens.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 | [9] |

| Quinoline-thiazole derivative (4g) | S. aureus | Not specified | [10] |

| Quinoline-thiazole derivative (4m) | S. aureus | Not specified | [10] |

| Quinoline-thiazole derivative (4n) | S. aureus | Not specified | [10] |

| Iodo-quinoline derivative (4s) | S. epidermidis | Active | [11] |

| Iodo-quinoline derivative (4c) | S. epidermidis | Active | [11] |

| Iodo-quinoline derivative (4e) | S. epidermidis | Active | [11] |

| Iodo-quinoline derivative (4d) | S. epidermidis | Active | [11] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [12] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline N-oxide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

References

- 1. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 9. pure.atu.ie [pure.atu.ie]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 2,3-Dimethylquinoline 1-Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dimethylquinoline 1-oxide is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. The presence of the N-oxide functionality activates the quinoline ring system for various transformations, while the methyl groups at the C2 and C3 positions offer sites for further functionalization. This document provides detailed application notes and experimental protocols for the use of 2,3-dimethylquinoline 1-oxide in key organic transformations, with a focus on rearrangement reactions to access valuable quinoline derivatives.

Application Notes

2,3-Dimethylquinoline 1-oxide is primarily utilized in rearrangement reactions, most notably the Boekelheide rearrangement, to introduce functional groups onto the quinoline scaffold. This reaction typically involves treatment with anhydrides, such as acetic anhydride, leading to the formation of acetoxy derivatives, which can be further hydrolyzed to the corresponding hydroxyquinolines. These hydroxyquinolines are important precursors for the synthesis of biologically active molecules and functional materials.

The reaction proceeds through an initial O-acylation of the N-oxide, followed by a[1][1]-sigmatropic rearrangement. The regioselectivity of the rearrangement is influenced by the substitution pattern on the quinoline ring. In the case of 2,3-dimethylquinoline 1-oxide, the rearrangement preferentially occurs to yield 4-acetoxy-2,3-dimethylquinoline, which upon hydrolysis, gives 2,3-dimethylquinolin-4-ol.

Key Synthetic Transformations

Boekelheide Rearrangement: Synthesis of 4-Acetoxy-2,3-dimethylquinoline

The reaction of 2,3-dimethylquinoline 1-oxide with acetic anhydride is a classic example of the Boekelheide rearrangement, providing a straightforward route to 4-functionalized 2,3-dimethylquinolines.

Reaction Scheme:

Caption: Boekelheide rearrangement of 2,3-dimethylquinoline 1-oxide.

Experimental Protocol:

A mixture of 2,3-dimethylquinoline 1-oxide and an excess of acetic anhydride is heated at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is then purified by chromatography to yield 4-acetoxy-2,3-dimethylquinoline.

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| 2,3-Dimethylquinoline 1-oxide | Acetic Anhydride | 4-Acetoxy-2,3-dimethylquinoline | Not Reported | Rosnati and Palazzo, 1955 |

Note: The exact yield for this specific transformation is not detailed in the readily available literature, but the Boekelheide rearrangement is generally a high-yielding reaction.

Hydrolysis to 2,3-Dimethylquinolin-4-ol

The acetoxy group introduced via the Boekelheide rearrangement can be readily hydrolyzed under basic conditions to afford the corresponding 4-hydroxyquinoline derivative.

Reaction Scheme:

Caption: Hydrolysis of 4-acetoxy-2,3-dimethylquinoline.

Experimental Protocol:

4-Acetoxy-2,3-dimethylquinoline is dissolved in a suitable solvent, such as ethanol, and treated with an aqueous solution of a base, for example, sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. After the reaction is complete, the mixture is neutralized with an acid, and the product, 2,3-dimethylquinolin-4-ol, is isolated by filtration or extraction, followed by recrystallization.

Quantitative Data:

The hydrolysis of acetoxyquinolines to hydroxyquinolines is typically a high-yielding and often quantitative reaction.

Experimental Workflow

The overall synthetic sequence from 2,3-dimethylquinoline 1-oxide to 2,3-dimethylquinolin-4-ol can be visualized as a two-step process.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2,3-Dimethylquinoline 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 2,3-dimethylquinoline 1-oxide, a versatile heterocyclic N-oxide. The following sections detail key reactions, present available quantitative data, and provide experimental protocols for the synthesis and transformation of this compound. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Photochemical Rearrangement

The proposed mechanism involves the initial excitation of the N-oxide to a singlet excited state, followed by the formation of a highly strained oxaziridine intermediate. This intermediate is typically unstable and rapidly rearranges to the final carbostyril product.

Signaling Pathway Diagram

References

Application Notes and Protocols: Quinoline, 2,3-dimethyl-, 1-oxide in Cross-Coupling Reactions

Disclaimer: Direct experimental data on the application of Quinoline, 2,3-dimethyl-, 1-oxide as a reagent in cross-coupling reactions is limited in the reviewed literature. The following application notes and protocols are based on the established reactivity of the broader class of quinoline N-oxides. These methodologies provide a strong starting point for researchers and may require optimization for the specific 2,3-dimethyl substituted analogue.

Application Notes

Quinoline N-oxides have emerged as versatile reagents in modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The N-oxide functionality plays a crucial dual role: it activates the quinoline ring for nucleophilic attack and can act as a directing group for regioselective C-H bond functionalization. While specific data for 2,3-dimethylquinoline 1-oxide is scarce, its structural features suggest potential utility in several key transformations.

1. Directing Group in C-H Functionalization:

The N-oxide moiety in quinoline N-oxides is a powerful coordinating group for transition metals like palladium and copper. This coordination directs the catalyst to activate specific C-H bonds, most commonly at the C2 and C8 positions of the quinoline core.[1][2] This allows for the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to complex quinoline derivatives. The methyl groups at the 2 and 3 positions in 2,3-dimethylquinoline 1-oxide would be expected to influence the regioselectivity of such C-H activations, potentially favoring functionalization at the C8 position due to steric hindrance at C2.

2. Reagent in Deoxygenative Cross-Coupling Reactions:

Quinoline N-oxides can undergo deoxygenative coupling reactions where the N-oxide acts as an internal oxidant. This allows for the formation of C-C or C-N bonds at the C2 position, with the concomitant removal of the oxygen atom.[3][4] These reactions can be performed under metal-free conditions or with transition metal catalysis, offering a broad scope of potential coupling partners.

3. Potential as a Ligand:

While often employed as a substrate, the N-oxide functionality, in conjunction with the quinoline nitrogen, can also allow quinoline N-oxide derivatives to act as bidentate ligands for transition metals.[5] In this role, they could potentially stabilize catalytic species and influence the outcome of cross-coupling reactions involving other substrates. The electronic and steric properties of the 2,3-dimethyl substitution pattern would likely modulate the ligand's coordination properties.

Table 1: Representative C-H Functionalization Reactions of Quinoline N-Oxides

| Entry | Coupling Partner | Catalyst/Reagent | Position Functionalized | Yield (%) | Reference |

| 1 | N-benzylindole | Pd(OAc)₂ / Ag₂CO₃ | C2 | 68 | [1] |

| 2 | 2-Methylthiophene | Pd(OAc)₂ / Ag₂CO₃ | C2 | N/A | [1] |

| 3 | Aldehydes (for acetoxylation) | CuI / TBHP | C2 | up to 85% | [6] |

| 4 | N-sulfonyl-1,2,3-triazoles | Metal-free | C2 | up to 95% | [3][4] |

| 5 | Arylzinc reagents | Metal-free / TFAA | C2 | 24-95% | [7] |

Experimental Protocols

The following are generalized protocols for cross-coupling reactions involving quinoline N-oxides. These should be considered as starting points and may require significant optimization for this compound.

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide (General Procedure)

This protocol describes a general method for the direct C-H arylation at the C2 position of a quinoline N-oxide with an aryl bromide.

Materials:

-

Quinoline N-oxide derivative (e.g., this compound) (1.0 equiv)

-

Aryl bromide (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

-

Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)

-

Potassium carbonate [K₂CO₃] (2.0 equiv)

-

Anhydrous 1,4-dioxane or DMF

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the quinoline N-oxide derivative, aryl bromide, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

-

Add anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Metal-Free Deoxygenative C2-Heteroarylation of Quinoline N-oxide

This protocol outlines a metal-free approach for the C2-functionalization of a quinoline N-oxide with an N-sulfonyl-1,2,3-triazole.[3][4]

Materials:

-

Quinoline N-oxide derivative (e.g., this compound) (1.0 equiv)

-

N-sulfonyl-1,2,3-triazole (1.2 equiv)

-

Anhydrous 1,2-dichloroethane (DCE)

Procedure:

-

In a round-bottom flask, dissolve the quinoline N-oxide derivative and the N-sulfonyl-1,2,3-triazole in anhydrous DCE.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-